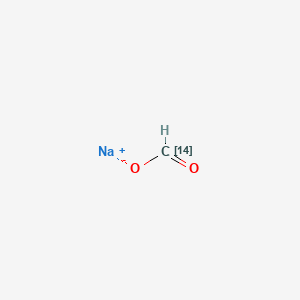
sodium;oxo(114C)methanolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
sodium;oxo(114C)methanolate is a radiolabeled compound where the carbon atom in the formic acid molecule is replaced with the radioactive isotope carbon-14. This compound is often used in scientific research due to its radiolabeling properties, which allow for the tracking and analysis of chemical and biological processes. The chemical formula for this compound is H14COONa, and it has a molecular weight of 68.01 .
Preparation Methods
sodium;oxo(114C)methanolate can be synthesized through several methods. One common method involves the reaction of sodium bicarbonate with carbon-14 labeled formic acid. Another method involves the high-pressure synthesis of formic acid from sodium hydroxide and carbon monoxide, followed by acid adjustment, crystallization, recrystallization, washing, and drying . Industrial production often utilizes the hydrolysis of methyl formate or the preparation of free formic acid from formate salts .
Chemical Reactions Analysis
sodium;oxo(114C)methanolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to carbon dioxide and water.
Reduction: It can be reduced to methanol.
Substitution: It can undergo substitution reactions where the formate group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
sodium;oxo(114C)methanolate has numerous applications in scientific research:
Chemistry: It is used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: It is used to track metabolic processes in living organisms.
Medicine: It is used in radiolabeling studies to understand drug metabolism and pharmacokinetics.
Industry: It is used in the production of radiolabeled compounds for various industrial applications .
Mechanism of Action
The mechanism of action of sodium;oxo(114C)methanolate involves its incorporation into chemical and biological systems where it can be tracked due to its radioactive carbon-14 isotope. This allows researchers to study the molecular targets and pathways involved in various processes. For example, it can inhibit enzymes such as nitric oxide synthase and hematopoietic prostaglandin D synthase, providing insights into their roles in biological systems .
Comparison with Similar Compounds
sodium;oxo(114C)methanolate is unique due to its radiolabeling with carbon-14. Similar compounds include:
Sodium formate: The non-radiolabeled version of the compound.
Formic acid: The parent compound without the sodium salt.
Methyl formate: An ester of formic acid used in industrial applications. The radiolabeling with carbon-14 makes this compound particularly useful for tracking and studying chemical and biological processes
Properties
CAS No. |
2792-70-3 |
|---|---|
Molecular Formula |
CHNaO2 |
Molecular Weight |
70 g/mol |
IUPAC Name |
sodium;oxo(114C)methanolate |
InChI |
InChI=1S/CH2O2.Na/c2-1-3;/h1H,(H,2,3);/q;+1/p-1/i1+2; |
InChI Key |
HLBBKKJFGFRGMU-DEQYMQKBSA-M |
SMILES |
C(=O)[O-].[Na+] |
Isomeric SMILES |
[14CH](=O)[O-].[Na+] |
Canonical SMILES |
C(=O)[O-].[Na+] |
Key on ui other cas no. |
2792-70-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


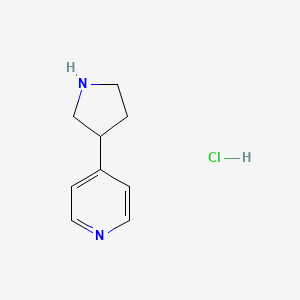
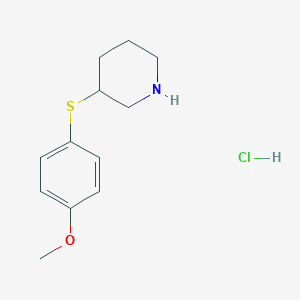
![1-Boc-4-(3-carboxyphenylsulfonyl)-[1,4]diazepane](/img/structure/B1627232.png)
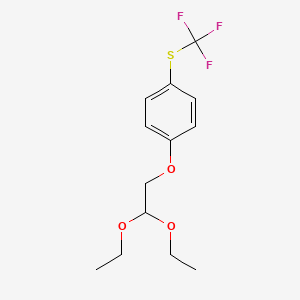

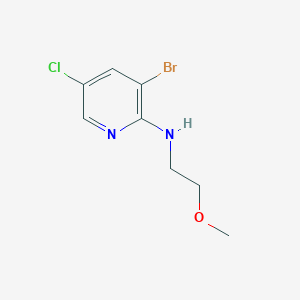
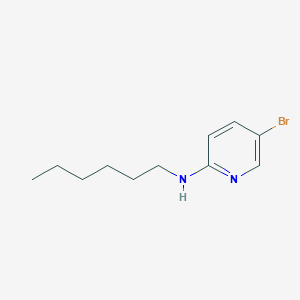
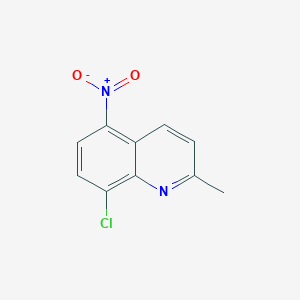
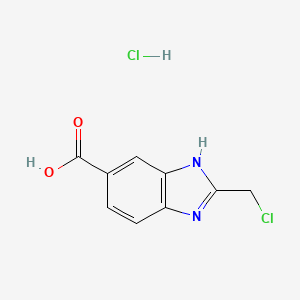
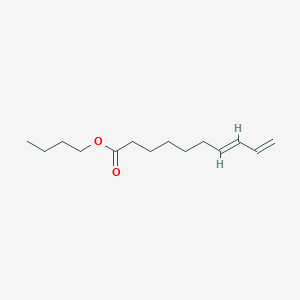
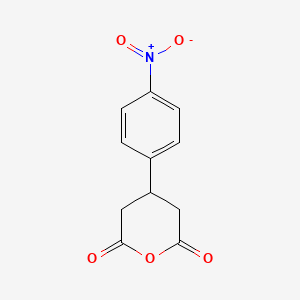

![1-(6-Hydroxypyrazolo[1,5-B]pyridazin-3-YL)ethanone](/img/structure/B1627248.png)
![Pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1627251.png)
